tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate
Description
The compound tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate features a pyrrolo[3,2-d]pyrimidine core substituted with a methyl group at position 5, a phenyl ring at position 7, and a prop-2-en-1-yl (allyl) group at position 2. The thioether linkage at position 2 connects the heterocycle to a tert-butyl acetate ester.
Properties
IUPAC Name |
tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMTZNKAHRNGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the allyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.
Formation of the thioester linkage: This step involves the reaction of a thiol with an acylating agent to form the thioester bond.
Introduction of the tert-butyl group: This can be achieved through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Thioester Group
The sulfanyl (thioester) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and thiol . This reaction is critical in modulating the compound’s reactivity for subsequent transformations:
Reaction :
Conditions : Acid/base catalysis (e.g., HCl, NaOH) at elevated temperatures .
Nucleophilic Substitution at the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine ring may undergo nucleophilic substitution at reactive positions (e.g., C-2 or C-5), depending on substituent effects. For example, in related pyrrolopyrimidine derivatives, substitution reactions involve coupling with amines or other nucleophiles .
Oxidation of the Sulfanyl Group
The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or potassium permanganate . This affects the compound’s stability and reactivity in further reactions.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which is a common precursor for amide or other derivative syntheses .
Allyl Group Reactivity
The prop-2-en-1-yl (allyl) group may participate in addition reactions (e.g., with electrophiles) or undergo polymerization under specific conditions.
Reaction Data Table
Biological Activity Correlation
The compound’s sulfanyl and allyl groups may influence its interactions with biological targets. For instance, thioester hydrolysis could modulate bioavailability, while oxidation products may exhibit altered pharmacokinetics .
Stability and Degradation Pathways
The tert-butyl ester’s stability under acidic/basic conditions is critical for downstream applications. Acidic hydrolysis is typically faster than basic conditions, depending on the solvent and temperature .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Derivatives : The compound can be modified to create derivatives with altered biological activities or improved pharmacological properties.
- Reactivity Studies : It can undergo oxidation, reduction, substitution, and hydrolysis reactions, making it useful for studying reaction mechanisms.
Biology
The compound has shown promise in biological research:
- Enzyme Inhibition Studies : It can be used to explore interactions with specific enzymes, potentially leading to the development of inhibitors for therapeutic applications.
- Receptor Binding Assays : Its ability to bind to various receptors can be investigated to understand its pharmacological effects.
Medicine
The potential therapeutic properties of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate are significant:
-
Anticancer Activity : Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit antiproliferative effects on cancer cell lines. For instance:
- A study reported IC50 values ranging from 0.014 to 14.5 μM across different cancer cell lines, indicating strong antiproliferative activity.
- Another derivative demonstrated selective inhibition against mutant EGFR in non-small cell lung cancer models.
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens, warranting further investigation into its use as an antimicrobial agent.
Industry
In industrial applications, this compound can be utilized for:
- Material Development : Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.
- Agrochemicals : It can serve as a precursor for synthesizing agrochemical products that enhance crop protection or growth.
Case Studies
Several studies highlight the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives:
-
Anticancer Mechanisms :
- A study published in the Journal of Medicinal Chemistry demonstrated that related compounds could induce apoptosis in cancer cells through specific signaling pathways.
- Another research indicated that certain derivatives exhibited enhanced potency against cancer cells with mutated receptors compared to non-mutated counterparts.
-
Biological Activity Assessments :
- Investigations into enzyme inhibition revealed that modifications of the compound could lead to significant improvements in inhibitory efficacy against target enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s key structural features are compared to analogs in Table 1.
Key Observations:
- Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core in the target compound differs from pyrazolo[4,3-d]pyrimidine (e.g., ) and pyrimido[4,5-d]oxazine ().
- The phenyl ring at position 7 contrasts with fluorophenyl or methoxy-piperazinyl groups in other compounds, suggesting differences in lipophilicity (LogP) and target selectivity . The tert-butyl acetate ester serves as a protecting group for carboxylic acids, improving solubility during synthesis compared to unprotected analogs .
Physicochemical and Bioactivity Trends
- Lipophilicity : The tert-butyl ester and phenyl group likely increase LogP (~3–4, inferred from ’s tert-butyl analogs) compared to more polar analogs like the 4-fluorophenyl derivative (LogP ~2.5) .
- Bioactivity : Pyrazolo-pyrimidines () are established phosphodiesterase (PDE) inhibitors, while pyrrolo-pyrimidines often target kinases. The allyl group may confer unique binding interactions, but empirical data is needed to confirm activity .
- Stability : The allyl group’s double bond could render the target compound prone to oxidation, unlike saturated alkyl chains in ’s 3-propyl derivative .
Biological Activity
The compound tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrrolo[3,2-d]pyrimidine
- Functional Groups :
- Tert-butyl group
- Sulfanyl group
- Enone moiety (prop-2-en-1-yl)
This unique combination of structural features contributes to its biological activity.
Anticancer Activity
Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Mechanisms of Action :
-
Case Studies :
- A study on a related pyrrolo[3,2-d]pyrimidine derivative showed IC50 values ranging from 0.014 to 14.5 μM across different cancer cell lines, indicating significant antiproliferative activity .
- Another derivative demonstrated selective inhibition against mutant EGFR in non-small cell lung cancer (NSCLC), with a potency increase up to 493-fold compared to normal cells .
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,2-d]pyrimidine derivatives has also been evaluated.
- Activity Against Pathogenic Bacteria :
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
- Key Findings :
- The pharmacokinetic profile of certain derivatives indicated rapid metabolism with half-lives around 30 minutes, suggesting a need for structural modifications to enhance stability and reduce toxicity .
- Maximum tolerated doses (MTD) in animal models ranged from 5 to 40 mg/kg, comparable to existing chemotherapeutics like paclitaxel .
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 (μM) | MTD (mg/kg) | Mechanism |
|---|---|---|---|---|
| tert-butyl 2-{...} | Anticancer | 0.014–14.5 | 5–40 | Apoptosis induction |
| Pyrrolo[3,2-d]pyrimidine Derivative A | Anticancer | 0.21 | N/A | EGFR inhibition |
| Pyrrolo[3,2-d]pyrimidine Derivative B | Antibacterial | N/A | N/A | Cell wall synthesis inhibition |
Q & A
Basic: What synthetic strategies are optimal for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
Answer:
The pyrrolo[3,2-d]pyrimidine core is typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:
- Cyclocondensation : Reacting substituted pyrimidine precursors with allyl/propenyl groups under controlled temperatures (60–100°C) to form the bicyclic structure .
- Thioether linkage introduction : Using bromoacetic acid tert-butyl ester or similar reagents to introduce the sulfanyl acetate group via nucleophilic substitution (e.g., in anhydrous THF with NaH as a base) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Answer:
A combination of techniques ensures accurate characterization:
Advanced: How can discrepancies in synthetic yields for similar derivatives be resolved?
Answer:
Contradictions often arise from reaction parameter variations. Systematic optimization involves:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve allyl group incorporation but may reduce thioether yield .
- Catalyst screening : Pd(OAc) enhances regioselectivity during propenyl substitution, reducing byproducts .
- Temperature gradients : Stepwise heating (40°C → 80°C) balances cyclization and avoids decomposition .
Example : A study achieved 78% yield using DMF at 80°C with Pd catalysis, vs. 52% in THF without catalysts .
Advanced: What computational approaches aid in predicting biological interactions?
Answer:
- Molecular docking : Models interactions with kinase targets (e.g., JAK2 or EGFR) using software like AutoDock Vina. The allyl group’s orientation in the binding pocket is critical for affinity predictions .
- MD simulations : Assess stability of the tert-butyl group in hydrophobic domains over 100 ns trajectories .
- QSAR : Correlates substituent electronegativity (e.g., phenyl vs. fluorophenyl) with activity trends .
Basic: How are common impurities (e.g., des-allyl derivatives) addressed during synthesis?
Answer:
| Impurity | Source | Removal Method |
|---|---|---|
| Des-allyl | Incomplete propenyl substitution | TLC monitoring (Rf 0.3 vs. 0.5 for product); re-run reaction with excess allyl bromide |
| Oxidized thioether | Air exposure during workup | Use of N atmosphere; add antioxidants (e.g., BHT) |
| Uncyclized intermediates | Insufficient heating | Prolong reflux (12–24 hrs) and confirm via H NMR |
Advanced: What strategies improve regioselectivity during propenyl group introduction?
Answer:
- Steric directing groups : Bulky tert-butyl esters at C2 position favor allylation at C3 due to steric hindrance .
- Catalytic systems : Pd(0)/Xantphos increases C3 selectivity by stabilizing transition states .
- Solvent effects : Low-polarity solvents (toluene) reduce competing pathways, enhancing regioselectivity to >8:1 (C3:C5) .
Basic: What in vitro models are suitable for initial biological evaluation?
Answer:
- Kinase inhibition assays : Use purified enzymes (e.g., ABL1) with ATP-competitive ELISA to measure IC values .
- Cell viability (MTT) : Test against cancer lines (e.g., HeLa, MCF-7) with 72 hr exposure and EC calculation .
- Solubility testing : PBS/5% DMSO vehicle; adjust tert-butyl group for logP optimization if precipitation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
